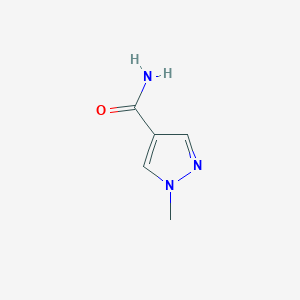

1-methyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

1-methyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by a pyrazole ring with a methyl group at the 1-position and a carboxamide group at the 4-position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of methylhydrazine with ethyl 4,4-difluoro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to yield the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-methyl-1H-pyrazole-4-carboxylic acid, while reduction can produce 1-methyl-1H-pyrazole-4-amine .

Applications De Recherche Scientifique

1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a fungicide, it inhibits succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in fungal cells, leading to their death . Molecular docking studies have shown that the compound binds to the active site of SDH through hydrogen bonding and π-π stacking interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a difluoromethyl group instead of a carboxamide group.

N-(Substituted pyridinyl)-1-methyl-1H-pyrazole-4-carboxamide: These derivatives have various substituents on the pyridinyl ring, which can alter their biological activities.

Uniqueness

1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SDH makes it particularly valuable in the development of fungicides and other agrochemicals .

Activité Biologique

1-Methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides an overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization. One common method includes reacting appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole framework, followed by carboxylation to introduce the carboxamide group .

Antifungal Activity

This compound has demonstrated significant antifungal properties against various phytopathogenic fungi. In a study evaluating its efficacy against seven different fungal strains, it was found that certain derivatives exhibited moderate to excellent activity. Notably, a derivative with a bromoindazole substituent showed higher antifungal activity than the commercial fungicide boscalid .

Table 1: Antifungal Activity of Selected Derivatives

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| 9m | Botrytis cinerea | High |

| 9h | Fusarium oxysporum | Moderate |

| 9k | Alternaria alternata | Moderate |

The mechanism underlying the antifungal activity of this compound involves inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiration pathway. Molecular docking studies suggest that the carbonyl oxygen atom of the compound forms hydrogen bonds with amino acids in the active site of SDH, thereby inhibiting its function .

Study on Nematocidal Activity

A recent investigation into the nematocidal properties of N-substituted derivatives of this compound revealed promising results against Meloidogyne incognita. The study demonstrated that these compounds could effectively reduce nematode populations in treated soil samples, indicating potential applications in agricultural pest management .

Structural Analysis

The crystal structure of this compound has been elucidated using X-ray diffraction techniques, revealing key intermolecular and intramolecular hydrogen bonding interactions that may contribute to its biological activity. This structural information is crucial for understanding how modifications to the molecule can enhance or diminish its efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound derivatives has shown that specific substitutions can significantly affect biological activity. For instance:

- Electrostatic Interactions : Compounds with more electropositive substituents tend to exhibit enhanced antifungal activity due to better interaction with negatively charged regions on fungal targets.

- Steric Hindrance : Larger substituents can increase steric hindrance, which may either enhance or reduce activity depending on their position relative to the active site.

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Electropositive | Increased activity |

| Sterically bulky | Variable effect |

| Halogenated | Generally increased activity |

Propriétés

IUPAC Name |

1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHAUYJIIKYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561880 | |

| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-01-3 | |

| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-methyl-1H-pyrazole-4-carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs). [, , ] They bind to the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [] This binding disrupts the fungal electron transport chain, leading to energy depletion and ultimately fungal cell death. [] For instance, studies have shown that compounds containing this scaffold can damage mitochondria, cell membranes, and vacuoles in fungal cells. []

A: While the core structure of this compound can be defined, the provided research focuses on its derivatives, each with specific modifications influencing their properties. Therefore, providing a single molecular formula or weight for "the" scaffold is inaccurate. Researchers utilize techniques like 1H NMR, 13C NMR, and HRMS to characterize individual derivatives. [, , ] Specific examples of characterized compounds and their spectroscopic data can be found within the individual papers.

ANone: The provided research does not highlight any catalytic properties of this compound derivatives. The focus remains on their fungicidal activity, specifically their role as SDHIs.

A: Researchers have utilized computational methods like molecular docking to understand the interactions between this compound derivatives and their target, SDH. [, ] This approach helps visualize the binding orientation and interactions within the enzyme's active site. [] Additionally, Topomer CoMFA has been employed to develop three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the relationship between the structure of the derivatives and their fungicidal activity. []

A: Understanding SAR is crucial in fungicide development. Studies have shown that the position and type of substituents on the phenyl ring of this compound derivatives significantly influence their antifungal activity. [, ] For example, one study revealed that substitution at the 6-position of the quinazolinone ring led to increased antifungal activity against Rhizoctonia solani. [] Furthermore, the number and position of chlorine atoms also played a role in activity. [] Researchers have also explored modifications to the N-phenyl substituted amide fragment, leading to the identification of highly active compounds against Sclerotinia sclerotiorum. []

ANone: The provided research primarily focuses on the discovery and development of novel fungicidal compounds. Information specifically addressing SHE regulations, compliance, risk minimization, and responsible practices related to this compound derivatives is not explicitly discussed.

ANone: The provided research primarily investigates the in vitro and in vivo antifungal activity of this compound derivatives, not their pharmacokinetic properties in humans or animals. Therefore, information about ADME, in vivo activity, and efficacy in a clinical context is not available within these studies.

A: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound derivatives against various fungi. Researchers commonly use mycelial growth inhibition assays to evaluate in vitro antifungal activity. [, , , ] For in vivo testing, experiments often involve plant models, like rice or soybean, infected with specific fungal pathogens. [, , ] These studies assess the ability of the compounds to control disease progression and improve crop yield.

A: Research indicates that fungal resistance to SDHIs, including those based on the this compound scaffold, is a growing concern. [] Mutations in the succinate dehydrogenase genes are a known mechanism of resistance. [] These mutations can reduce the binding affinity of the fungicide to the target enzyme, rendering it less effective. Cross-resistance among different SDHI fungicides is also possible due to their shared target site. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.